6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Overview
Description
Preparation Methods
The synthesis of 6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves several steps. One common method starts with the reaction of a preformed pyrazole or pyridine with specific reagents under controlled conditions . The reaction conditions typically include the use of solvents like ethanol or acetic acid and catalysts such as iodine or other halogens . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds to 6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one include:
- 6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-triene
- 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-7-4-6-2-3-14-10(13)8(6)11-9(7)15-12-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJQEZKIJUHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C3CCOC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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